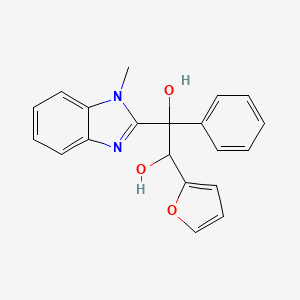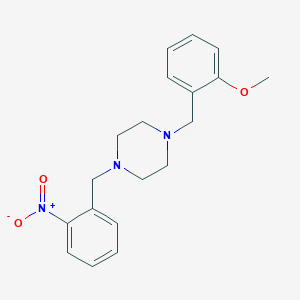
2-(2-furyl)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1,2-ethanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furyl)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1,2-ethanediol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FBE and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
The exact mechanism of action of FBE is not fully understood. However, studies have shown that FBE inhibits the activity of certain enzymes involved in cell proliferation, which may contribute to its antitumor activity. Additionally, FBE has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
FBE has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that FBE inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. FBE has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FBE is its relatively simple synthesis method, which allows for large-scale production. Additionally, FBE has been shown to have low toxicity in animal models, making it a potentially safe candidate for further research. However, one limitation of FBE is its poor solubility in water, which may limit its potential applications in certain fields.
Orientations Futures
There are several potential future directions for research on FBE. One area of interest is the development of FBE-based anticancer therapies. Additionally, FBE may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Further research is needed to fully understand the mechanism of action and potential applications of FBE.
Méthodes De Synthèse
The synthesis of FBE involves the condensation of 2-furylcarbinol and 1-methyl-1H-benzimidazole-2-carbaldehyde in the presence of an acid catalyst. The reaction yields a mixture of diastereomers, which can be separated using column chromatography. The resulting compound is a white crystalline powder.
Applications De Recherche Scientifique
FBE has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, FBE has been shown to have antitumor activity and is being investigated as a potential anticancer agent. Additionally, FBE has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
2-(furan-2-yl)-1-(1-methylbenzimidazol-2-yl)-1-phenylethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-22-16-11-6-5-10-15(16)21-19(22)20(24,14-8-3-2-4-9-14)18(23)17-12-7-13-25-17/h2-13,18,23-24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVSKPYWXGPUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)(C(C4=CC=CO4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxyethyl 1-ethyl-6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4983828.png)
![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B4983829.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4983840.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4983848.png)
![2-[3-(4-chlorophenoxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4983856.png)
![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4983863.png)
![2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene](/img/structure/B4983871.png)
![N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4983883.png)
![1-[(4-chlorophenoxy)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B4983886.png)

![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4983902.png)

![2-{[1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4983929.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(2-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4983933.png)